The presence of both ethylene glycol units and vinyl groups makes TEGDVE a potential candidate for the development of new types of polymers. These polymers could have applications in areas like coatings, adhesives, and drug delivery systems ().
TEGDVE's ability to form cross-linked structures suggests potential applications in the development of new materials with specific properties. Researchers are exploring its use in creating hydrogels, membranes, and other functional materials ().
3,6,9,12-Tetraoxatetradeca-1,13-diene is a chemical compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. It is also known by other names such as triethylene glycol divinyl ether. The compound features a unique structure that includes four ether linkages and two vinyl groups, which contribute to its reactivity and utility in various applications .
Synthesis of 3,6,9,12-Tetraoxatetradeca-1,13-diene typically involves:
3,6,9,12-Tetraoxatetradeca-1,13-diene has various applications across industries:
Interaction studies involving 3,6,9,12-Tetraoxatetradeca-1,13-diene primarily focus on its compatibility with other materials:
Several compounds share structural similarities with 3,6,9,12-Tetraoxatetradeca-1,13-diene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triethylene Glycol Dimethyl Ether | Ether | Used primarily as a solvent |
Ethylene Glycol Divinyl Ether | Ether | More reactive due to fewer ether linkages |
Polyethylene Glycol Diacrylate | Acrylate | Used in hydrogels; more hydrophilic |
3,6,9,12-Tetraoxatetradeca-1,13-diene stands out due to its balanced combination of ether linkages and vinyl groups which allows for versatile applications in both adhesive technologies and polymer synthesis. Its relatively low toxicity further enhances its appeal for industrial applications compared to other similar compounds that may pose higher health risks .